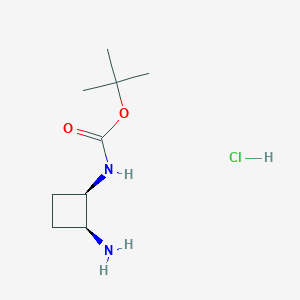

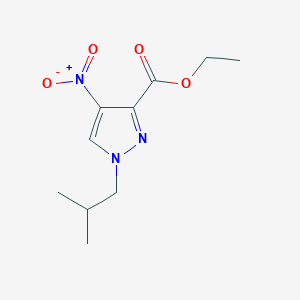

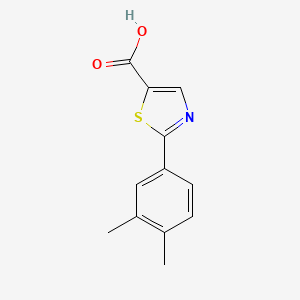

![molecular formula C20H22ClN3OS B2889543 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-2-氯-N-甲基苯甲酰胺 CAS No. 392321-06-1](/img/structure/B2889543.png)

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-2-氯-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide” is a compound that contains an adamantyl moiety . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The selectivity in these reactions is largely governed by the relative steric accessibility of the apical positions over the more hindered medial positions .科学研究应用

Drug Discovery and Development

Adamantane derivatives, including the compound , have been extensively studied for their potential applications in drug discovery and development . The unique properties of adamantane make it a valuable scaffold for numerous transformations, leading to the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Antimicrobial Activity

The compound could potentially exhibit antimicrobial activity. The thiadiazole moiety, which is part of the compound’s structure, has been explored for its antimicrobial properties. Further research could examine if the compound exhibits any antimicrobial activity against bacteria, fungi, or other pathogens.

Cannabinoid Receptor Ligand Development

The adamantane core structure is present in many known cannabinoid receptor ligands. Further research could investigate if the compound binds to cannabinoid receptors and exhibits any potential therapeutic effects.

Anti-Dengue Virus Activity

Some adamantane-based compounds have shown significant anti-Dengue virus activity . The compound could potentially be investigated for similar effects.

Hypoglycemic Activities

Certain N-Mannich bases of adamantane derivatives have shown hypoglycemic activities . The compound could potentially be investigated for similar effects.

Computer-Aided Molecular Design

The compound could be used in computer-aided molecular design. Chemical Computing Group (CCG) technology, which is used by research chemists, biologists, and crystallographers at leading research and development institutions, could potentially utilize the compound for the discovery of new therapeutics and a myriad of consumer goods and products .

Conformational Change Inducer

The compound could potentially induce conformational changes in certain DNA sequences. For instance, a CoII(Chromomycin)2 complex has been shown to induce a conformational change of CCG repeats from i-Motif to base-extruded DNA duplex .

Operational Research in Engineering Sciences

The compound could potentially be used in operational research in engineering sciences. The journal “Operational Research in Engineering Sciences: Theory and Applications (ORESTA)” publishes high-quality scientific papers that contribute to the fields of operational research, including new theories, applications, and reviews of optimization methods, decision-making, stochastic models, mathematical programming, simulation, game theory, queueing systems, inventory, scheduling, project management, and more .

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3OS/c1-24(17(25)15-4-2-3-5-16(15)21)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBOGQODMZBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

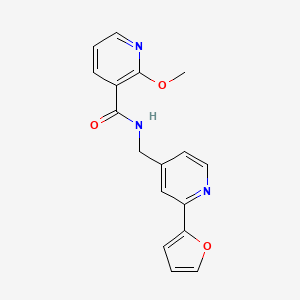

![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)

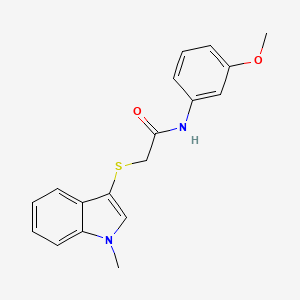

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)

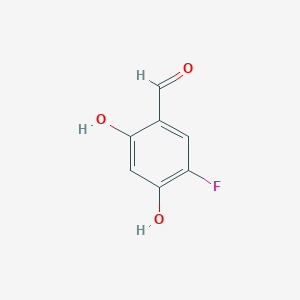

![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)